TCEP hydrochloride

Description

Properties

IUPAC Name |

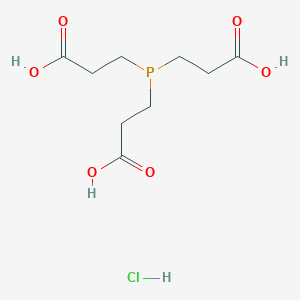

3-[bis(2-carboxyethyl)phosphanyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVAJRFEEOIAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370367 | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51805-45-9 | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051805459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-carboxyethyl)phosphine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-CARBOXYETHYL)PHOSPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49AAM893K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Process

The earliest documented method involves reacting phosphine gas (PH₃) with acrylonitrile in an autoclave under high pressure, followed by hydrolysis with hydrochloric acid. The reaction proceeds via nucleophilic addition of PH₃ to acrylonitrile, forming tris(2-cyanoethyl)phosphine, which is subsequently hydrolyzed to TCEP-HCl.

Advantages and Limitations

While this method achieves yields exceeding 80%, its reliance on hypertoxic PH₃ gas and high-pressure equipment poses significant safety risks. Furthermore, the requirement for specialized infrastructure limits its suitability for large-scale production.

Tetrakis Hydroxymethyl Phosphonium Chloride (THPC) Route

Synthetic Pathway

A safer alternative utilizes tetrakis hydroxymethyl phosphonium chloride (THPC) as the phosphorus source. THPC reacts with acrylonitrile in a base-mediated alkylation step, forming tris(2-cyanoethyl)phosphine. Subsequent hydrolysis with concentrated hydrochloric acid (12 M HCl) yields TCEP-HCl.

Challenges in Purification

Despite avoiding PH₃, this method produces a solid mixture of TCEP-HCl and ammonium chloride due to the liberation of ammonia during hydrolysis. The similar solubility profiles of these salts complicate separation, often resulting in product purity below 90%.

Table 1: Comparison of THPC-Based Method Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Alkylation Temperature | 30–60°C | |

| Hydrolysis HCl Concentration | 12 M | |

| Typical Yield | 75–82% | |

| Purity Challenges | Co-precipitation with NH₄Cl |

Optimized Alkylation-Hydrolysis Method

Methodological Innovations

The most recent advancement, detailed in patent CN103232487A, modifies the THPC route by introducing a two-step alkylation-hydrolysis sequence. In the alkylation step, THPC reacts with ethyl acrylate (instead of acrylonitrile) in the presence of sodium hydroxide or potassium hydroxide, forming trimethyl 3,3',3''-phosphinetriyltripropionate. This intermediate is then hydrolyzed in 12 M HCl at 80–90°C for 3–5 hours, yielding TCEP-HCl with minimal byproducts.

Critical Reaction Conditions

Yield and Purity Enhancements

This method achieves yields of 76.9–82.4% with purity exceeding 95%, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. The absence of ammonia byproducts eliminates purification hurdles, making the process industrially viable.

Chemical Reactions Analysis

Reactions: TCEP acts as a powerful reducing agent, breaking disulfide bonds within and between proteins.

Common Reagents: TCEP is used instead of other agents like and due to its advantages (odorless, irreversible, hydrophilic, and resistant to oxidation).

Products: The end result of TCEP-mediated disulfide cleavage is two free thiols/cysteines .

Scientific Research Applications

Characteristics of TCEP-HCl

- Chemical Formula : C₉H₁₅O₆P·HCl

- Molecular Weight : 286.65 g/mol

- Solubility : Highly soluble in water (310 g/L) and stable across a wide pH range.

- Odor : Odorless, unlike many other reducing agents.

- Stability : Resistant to air oxidation and does not require removal before subsequent reactions.

Reduction of Disulfide Bonds

TCEP is primarily used for the reduction of disulfide bonds in proteins. It effectively breaks these bonds without affecting other functional groups, making it ideal for preparing samples for analysis.

- Efficiency : Reduction occurs rapidly, often within minutes at room temperature .

- Comparison with Other Agents : TCEP is more stable and effective than dithiothreitol (DTT), especially at lower pH levels .

Protein Biochemistry

TCEP is extensively utilized in protein biochemistry:

- SDS-PAGE Preparation : It serves as a bond-breaker for disulfide bonds prior to SDS-PAGE, allowing for better resolution of protein bands .

- Maleimide Labeling : TCEP facilitates cysteine labeling with maleimides without forming unwanted disulfide bonds .

Mass Spectrometry

In mass spectrometry, TCEP is used to reduce disulfides prior to analysis, enhancing the detection of peptides and proteins by ensuring they are in their reduced forms .

Comparative Data Table

| Property | TCEP-HCl | DTT |

|---|---|---|

| Solubility | 310 g/L | Moderate |

| Odor | Odorless | Strong odor |

| Stability | High (resistant to oxidation) | Moderate |

| Reduction Time | Minutes | Minutes to hours |

| pH Range for Effectiveness | Broad (1.5 - 9.0) | Limited (optimal at neutral) |

Case Study 1: Protein Folding Studies

In a study published by Thermo Fisher Scientific, researchers demonstrated that TCEP effectively reduced disulfide bonds in IgG antibodies without affecting their structural integrity. This allowed for detailed studies on protein folding and stability under various conditions .

Case Study 2: Analytical Chemistry Applications

Research highlighted in Science.gov illustrated the use of TCEP in developing immunosensing platforms. TCEP was employed to prepare antibody fragments by reducing disulfides, which improved epitope density and specificity in assays .

Mechanism of Action

- TCEP reduces disulfide bonds by providing electrons to break the S-S linkages.

- It does not regenerate, resulting in two free thiols.

- TCEP is particularly useful for labeling cysteine residues with maleimides .

Comparison with Similar Compounds

Comparison with Similar Reducing Agents

TCEP-HCl is often compared to dithiothreitol (DTT) and β-mercaptoethanol (BME). Below is a detailed analysis:

2.1. Mechanism of Action

- TCEP-HCl : Irreversibly reduces disulfides via nucleophilic attack, forming stable phosphine oxide byproducts .

- DTT : Reversible reduction via thiol-disulfide exchange, requiring excess reagent to maintain reduced states .

2.2. Functional Advantages

| Property | TCEP-HCl | DTT | BME |

|---|---|---|---|

| Odor | Odorless | Odorless | Strong, unpleasant odor |

| pH Range | 1.5–8.0 | 7.0–8.5 | 6.0–8.5 |

| Oxidation Resistance | High (air-stable) | Moderate (requires anaerobic conditions) | Low (rapidly oxidizes) |

| Metal Interference | None (compatible with IMAC) | Interferes with metal-affinity columns | Interferes with metal-affinity columns |

| Typical Concentration | 1–10 mM | 1–10 mM | 5–50 mM |

| Reduction Speed | <5 minutes at RT | 15–30 minutes at RT | 30–60 minutes at RT |

2.3. Research Findings

- Protein Studies : TCEP-HCl outperforms DTT in maintaining reduced cysteines during protein purification, especially in acidic buffers (e.g., guanidinium hydrochloride solutions) .

- Nucleic Acid Chemistry : TCEP stabilizes RNA and prevents thiophosphoryl group oxidation, unlike DTT, which can degrade RNA under prolonged incubation .

- Analytical Chemistry : In HPLC assays, TCEP-HCl reduces homocysteine with 103–112% recovery rates, surpassing DTT’s efficiency .

- Biological Applications : In porcine oocyte maturation, 100 μM TCEP-HCl enhanced embryo development by 20% compared to DTT-treated controls .

2.4. Limitations

Biological Activity

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) is a potent reducing agent widely used in biochemical and molecular biology applications. Its unique properties make it an essential tool for studying biological systems, particularly in the reduction of disulfide bonds in proteins and peptides. This article explores the biological activity of TCEP, including its mechanisms of action, applications, and relevant case studies.

- Chemical Formula : C₉H₁₆ClO₆P

- Molecular Weight : 286.65 g/mol

- Solubility : Water-soluble, stable at neutral pH

- CAS Number : 51805-45-9

TCEP is characterized by its ability to irreversibly reduce disulfide bonds to free thiols, making it a preferred choice over traditional reducing agents like dithiothreitol (DTT) and β-mercaptoethanol due to its stability and effectiveness across a wider pH range (pH 2-11) .

TCEP functions as a reducing agent by donating electrons to disulfide bonds (), converting them into two thiol groups (). This reaction can be represented as follows:

The reaction is rapid, typically completing within five minutes at room temperature . TCEP's water solubility and stability in various conditions make it particularly useful for biological applications where traditional agents may interfere with experimental outcomes.

Applications in Biological Research

- Protein Reduction : TCEP is extensively used to reduce disulfide bonds in proteins prior to electrophoresis and mass spectrometry analysis. It helps maintain protein structure by preventing the reformation of disulfides during sample preparation .

- Cell Culture Studies : In cell culture, TCEP has been employed to investigate redox states and their effects on cellular processes. For instance, studies have shown that TCEP can modulate the redox environment, influencing cell signaling pathways .

- Biothiol Analysis : TCEP facilitates the analysis of biothiols by reducing disulfides in serum samples, allowing for accurate quantification of total thiols .

Study on Disulfide Reduction Conditions

A study aimed at optimizing conditions for the reduction of disulfides in mouse serum samples demonstrated that TCEP effectively reduced low-molecular-weight disulfides such as cystine and glutathione disulfide when reactions were conducted on ice. This approach minimized interference peaks in chromatographic analysis, showcasing TCEP's utility in analytical biochemistry .

Impact on Peptide Stability

Research investigating the stability of peptides in gastrointestinal fluids found that TCEP could significantly enhance peptide stability against enzymatic degradation. This was particularly evident when comparing peptide degradation rates in simulated gastric fluid (SGF) with and without TCEP treatment . The presence of TCEP allowed for longer half-lives of peptides, indicating its potential role in drug formulation and delivery systems.

Comparative Analysis with Other Reducing Agents

| Property | TCEP | DTT | β-Mercaptoethanol |

|---|---|---|---|

| Solubility | Water-soluble | Water-soluble | Water-soluble |

| Stability | Stable at neutral pH | Less stable; oxidizes | Less stable; oxidizes |

| Odor | Odorless | Strong odor | Strong odor |

| Reactivity with maleimides | Low | High | High |

| Reduction Time | <5 minutes | <5 minutes | <5 minutes |

TCEP's advantages over DTT and β-mercaptoethanol include its odorlessness, higher stability under various conditions, and reduced reactivity with labeling agents like maleimides, making it more suitable for specific applications .

Q & A

Q. What are the advantages of using TCEP-HCl over dithiothreitol (DTT) or β-mercaptoethanol (BME) in disulfide bond reduction?

TCEP-HCl is a non-thiol reducing agent with superior stability under acidic conditions (pH 1.5–7.0) and resistance to air oxidation, unlike DTT or BME, which require alkaline environments and are prone to oxidation . It does not interfere with immobilized metal affinity chromatography (IMAC) due to its lack of metal chelation . TCEP also eliminates odor and toxicity risks associated with thiol-based reductants, making it ideal for long-term experiments and mass spectrometry workflows .

Q. How should TCEP-HCl solutions be prepared and stored to maintain efficacy?

TCEP-HCl is water-soluble (up to 50 mg/mL) and stable in aqueous buffers. For optimal performance:

Q. What is the typical working concentration range of TCEP-HCl in cell culture or protein studies?

Concentrations vary by application:

- Protein reduction : 1–10 mM in denaturing buffers (e.g., 6 M guanidine-HCl) for 1–2 hours at 25°C .

- Cell-based assays : 2 mM in HUVEC cell treatments for redox studies .

- Oocyte maturation : 50–200 μM in porcine IVM medium, with 100 μM showing optimal developmental competence .

Advanced Research Questions

Q. How can researchers optimize TCEP-HCl concentrations to balance redox activity and cytotoxicity?

Conduct dose-response assays using viability markers (e.g., MTT, live/dead staining) and functional readouts (e.g., glutathione levels, ROS detection). For example:

- In porcine oocytes, 200 μM TCEP-HCl reduced blastocyst rates by 15% compared to 100 μM, indicating toxicity at higher doses .

- Pair with kinetic studies to determine the minimum effective concentration for disulfide reduction in target proteins (e.g., 1 mM for 30 minutes vs. 5 mM for 5 minutes) .

Q. What experimental considerations apply when using TCEP-HCl in mass spectrometry (MS) workflows?

- Compatibility : TCEP-HCl does not alkylate cysteine residues, simplifying downstream MS analysis compared to DTT .

- Interference : Avoid Tris-based buffers during reduction, as they can interfere with ionization; use volatile buffers (e.g., ammonium bicarbonate) .

- Quenching : Neutralize excess TCEP-HCl with iodoacetamide or maleimide derivatives before digestion to prevent re-oxidation .

Q. How does TCEP-HCl’s air sensitivity impact its use in anaerobic or long-duration experiments?

While TCEP-HCl is more oxidation-resistant than thiol reductants, prolonged exposure to oxygen (e.g., >24 hours in open systems) can degrade its activity. Mitigation strategies include:

Q. What are the limitations of TCEP-HCl in reducing non-disulfide bonds (e.g., sulfoxides, azides)?

TCEP-HCl effectively reduces sulfoxides, sulfonyl chlorides, and azides to thiols, amines, or sulfides, respectively . However, reaction rates depend on:

- pH : Optimal activity for azide reduction occurs at pH 4.5–5.5.

- Temperature : Elevated temperatures (e.g., 37°C) accelerate reduction but may destabilize biomolecules. Validate completeness of reduction using techniques like NMR or FTIR spectroscopy .

Methodological Case Study

Q. How was TCEP-HCl applied to assess redox effects on porcine oocyte maturation and embryo development?

- Experimental Design : Oocytes were treated with 0, 50, 100, and 200 μM TCEP-HCl during IVM. Post-maturation, fertilization rates and blastocyst formation were analyzed .

- Key Findings :

| TCEP Concentration (μM) | Maturation Rate (%) | Blastocyst Rate (%) |

|---|---|---|

| 0 | 78.2 | 32.1 |

| 50 | 82.4 | 35.6 |

| 100 | 85.3 | 38.9 |

| 200 | 76.8 | 23.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.